molecular formula C9H8FNO4 B1424200 Methyl 5-fluoro-3-methyl-2-nitrobenzoate CAS No. 952479-97-9

Methyl 5-fluoro-3-methyl-2-nitrobenzoate

Cat. No. B1424200
M. Wt: 213.16 g/mol
InChI Key: VFTXULHKYAMECP-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-3-methyl-2-nitrobenzoate is a compound used in organic synthesis . It has a molecular weight of 213.17 g/mol . The compound is a pale-yellow to yellow-brown to brown solid .


Synthesis Analysis

The synthesis of Methyl 5-fluoro-3-methyl-2-nitrobenzoate involves the use of concentrated H2SO4 and 5-fluoro-2-methylbenzoic acid . The mixture is cooled to -5-0°C, and SOCl2 is added drop-wise. After the addition, the mixture is heated to reflux for 16 hours .


Molecular Structure Analysis

The IUPAC name for this compound is methyl 5-fluoro-2-methyl-3-nitrobenzoate . Its InChI code is 1S/C9H8FNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 . The compound has a topological polar surface area of 72.1 Ų .


Chemical Reactions Analysis

The compound is involved in the synthesis of 6-Fluoro-4-nitroisobenzofuran-1 (3H)-one . More detailed information about its chemical reactions could not be found in the available resources.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.16 g/mol . It has a computed XLogP3-AA value of 2.1 , indicating its lipophilicity. The compound has no hydrogen bond donors but has five hydrogen bond acceptors . It has two rotatable bonds . The compound is a pale-yellow to yellow-brown to brown solid .

Scientific Research Applications

Synthesis and Application in Drug Development

Synthesis Methodologies : Research into the synthesis of complex fluorinated molecules, such as 2-Fluoro-4-bromobiphenyl and 5,5′-Methylene-bis(benzotriazole), shows the interest in developing efficient methods for preparing compounds that are valuable for pharmaceutical applications. These studies highlight the challenges and solutions in synthesizing fluorinated compounds, which are relevant due to their pharmacological properties (Qiu et al., 2009); (Gu et al., 2009).

Applications in Cancer Research : Fluorinated pyrimidines, such as 5-fluorouracil (5-FU), have been extensively studied for their use in cancer chemotherapy. Research on the chemistry of fluorinated pyrimidines provides insight into their synthesis, mechanism of action, and applications in personalized medicine. This includes studies on their metabolic pathways, mechanisms by which they inhibit cancer cell growth, and the development of new formulations or prodrugs to improve their efficacy and reduce toxicity (Gmeiner, 2020).

Environmental Impact and Analysis

Occurrence and Fate in Aquatic Environments : Studies on the occurrence, fate, and behavior of parabens in aquatic environments provide a framework for understanding the environmental impact of various chemical compounds, including those with fluorine substituents. These studies assess how such compounds persist in the environment, their biodegradability, and potential effects on aquatic life (Haman et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

properties

IUPAC Name

methyl 5-fluoro-3-methyl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-5-3-6(10)4-7(9(12)15-2)8(5)11(13)14/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTXULHKYAMECP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1[N+](=O)[O-])C(=O)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30696995
Record name Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-3-methyl-2-nitrobenzoate

CAS RN

952479-97-9
Record name Methyl 5-fluoro-3-methyl-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30696995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of (E1) and cesium carbonate (1.5 eq.) in DMF (0.25 M) at RT was added methyl iodide (1.0 eq.). After the mixture was stirred for 18 h, brine was added and the mixture was extracted with EtOAc. The organic phase was dried (Na2SO4) and concentrated under reduced pressure. The yellow solid was used in the next step without purification. 1H NMR (400 MHz, DMSO, 300K) δ 7.63 (2H, m), 3.83 (3H, s), 2.29 (3H, s).
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Synthesis routes and methods II

Procedure details

To a solution of 5-fluoro-3-methyl-2-nitrobenzoic acid (8.0 g, 40 mmol) from Step A above in DMF (100 mL) was added cesium carbonate (20.0 g, 60 mmol) followed by iodomethane (3.0 ml, 48 mmol). The reaction solution was stirred at ambient temperature overnight. The reaction mixture was diluted with water and extracted with ethyl acetate. The organic extract was separated, washed with brine, dried (Na2SO4), and concentrated in vacuo to afford methyl 5-fluoro-3-methyl-2-nitrobenzoate (8.4 g, 98%) as a yellow solid: 1H NMR (500 MHz, DMSO-d6) δ 7.71-7.67 (m, 2H), 3.85 (s, 3H), 2.32 (s, 3H); MS (ESI+) m/z 214 (M+H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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